molecular formula C24H29N3O4 B8201831 2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one

Cat. No.: B8201831
M. Wt: 423.5 g/mol
InChI Key: PQZDYFRDRHRZGF-UHFFFAOYSA-N
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Description

The compound with the identifier 2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one, also known as RVX-297, is structurally related to the clinical compound RVX-208. RVX-297 is currently undergoing phase III clinical trials for the treatment of cardiovascular diseases. It is distinctly different in its biological and pharmacokinetic profiles compared to RVX-208 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like hydroxide or cyanide ions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of organic synthesis and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Undergoing clinical trials for the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

    RVX-208: Structurally related but with different biological and pharmacokinetic profiles.

    Other analogs: Compounds with similar core structures but varying functional groups.

Uniqueness

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one is unique due to its specific structural modifications, which result in distinct biological activities and pharmacokinetic properties compared to similar compounds. This uniqueness makes it a valuable candidate for clinical trials and potential therapeutic applications .

Properties

IUPAC Name

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZDYFRDRHRZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC(=O)C4=C(N3)C=C(C=C4OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC(=O)C4=C(N3)C=C(C=C4OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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